molecular formula C25H22ClN3O4 B2467113 2-(2-Amino-5-(2-ethoxyphenoxy)pyrimidin-4-yl)-5-((3-chlorobenzyl)oxy)phenol CAS No. 899391-96-9

2-(2-Amino-5-(2-ethoxyphenoxy)pyrimidin-4-yl)-5-((3-chlorobenzyl)oxy)phenol

Cat. No. B2467113
CAS RN: 899391-96-9
M. Wt: 463.92
InChI Key: OWHCUWSUPLEEFL-UHFFFAOYSA-N
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Description

2-(2-Amino-5-(2-ethoxyphenoxy)pyrimidin-4-yl)-5-((3-chlorobenzyl)oxy)phenol, also known as A-674563, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has been shown to inhibit the activity of protein kinase B (PKB), also known as Akt, which is a key regulator of cell survival and growth signaling pathways. In

Scientific Research Applications

Antifungal Activity

Pyrazolo[1,5-a]pyrimidine derivatives have been synthesized and evaluated for their antifungal abilities against several phytopathogenic fungi, demonstrating good antifungal properties against certain strains. This suggests potential applications of similar compounds in developing antifungal agents (Zhang et al., 2016).

Aldose Reductase Inhibition

Compounds with pyrido[1,2-a]pyrimidin-4-one derivatives exhibit significant aldose reductase inhibitory activity, which is crucial in managing complications associated with diabetes. These compounds also showed antioxidant properties, indicating potential applications in therapeutic agents targeting oxidative stress-related diseases (La Motta et al., 2007).

Biological Activity Regulation

Schiff base derivatives from pyrimidine compounds and their transition metal complexes have been studied for their influence on biologically active peptides-regulating aminopeptidases. Such studies highlight the role of pyrimidine derivatives in regulating biological activities, pointing towards potential applications in medicinal chemistry and drug development (Hueso-Ureña et al., 2003).

Complex Synthesis

Research into the facile synthesis of pyrimidine derivatives through reactions with phenols suggests methodologies for creating complex organic compounds. These synthetic approaches could be applied in the design and development of new drugs or materials with specific desired properties (Gazizov et al., 2015).

properties

IUPAC Name

2-[2-amino-5-(2-ethoxyphenoxy)pyrimidin-4-yl]-5-[(3-chlorophenyl)methoxy]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22ClN3O4/c1-2-31-21-8-3-4-9-22(21)33-23-14-28-25(27)29-24(23)19-11-10-18(13-20(19)30)32-15-16-6-5-7-17(26)12-16/h3-14,30H,2,15H2,1H3,(H2,27,28,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWHCUWSUPLEEFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1OC2=CN=C(N=C2C3=C(C=C(C=C3)OCC4=CC(=CC=C4)Cl)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-Amino-5-(2-ethoxyphenoxy)pyrimidin-4-YL]-5-[(3-chlorophenyl)methoxy]phenol

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